Hydrochlorothiazide hydrochloride
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Overview
Description
Hydrochlorothiazide hydrochloride is a thiazide diuretic commonly used to treat hypertension and edema. It works by inhibiting the reabsorption of sodium and chloride ions from the distal convoluted tubules in the kidneys, leading to increased urine production and reduced blood volume . This compound is also used to manage conditions such as diabetes insipidus and renal tubular acidosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrochlorothiazide hydrochloride is synthesized through a multi-step process involving the reaction of 3,4-dihydro-6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide with hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the compound’s purity. The process includes the use of various solvents and reagents under optimized conditions to achieve high yield and quality .
Chemical Reactions Analysis
Types of Reactions: Hydrochlorothiazide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the formation of N-nitroso-hydrochlorothiazide under specific conditions.
Reduction: Reduction reactions can lead to the formation of aminobenzenesulfonic acid derivatives.
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Nitrosyl cation and strong acids are commonly used.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products:
Oxidation: N-nitroso-hydrochlorothiazide.
Reduction: Aminobenzenesulfonic acid derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Hydrochlorothiazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and analytical chemistry.
Biology: Studied for its effects on cellular ion transport and osmoregulation.
Medicine: Extensively used in clinical trials for hypertension and related cardiovascular conditions.
Industry: Employed in the formulation of various pharmaceutical products due to its diuretic properties.
Mechanism of Action
Hydrochlorothiazide hydrochloride exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of these ions along with water. The reduction in blood volume subsequently lowers blood pressure . Additionally, it is believed to reduce peripheral vascular resistance, contributing to its antihypertensive effects .
Comparison with Similar Compounds
- Chlorthalidone
- Chlorothiazide
- Indapamide
- Metolazone
Properties
CAS No. |
42461-28-9 |
---|---|
Molecular Formula |
C7H9Cl2N3O4S2 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H8ClN3O4S2.ClH/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;/h1-2,10-11H,3H2,(H2,9,12,13);1H |
InChI Key |
HNLAFWZKHCUIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.Cl |
Origin of Product |
United States |
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